molecular formula C7H11N3 B1433118 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile CAS No. 1394774-46-9

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

Cat. No.: B1433118
CAS No.: 1394774-46-9
M. Wt: 137.18 g/mol
InChI Key: IQWWVMDVUGEKPA-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a specialized chemical building block and catalyst derived from the well-known structure of 1,4-diazabicyclo[2.2.2]octane (DABCO or TEDA). DABCO is recognized as a highly nucleophilic amine and a strong Lewis base that is widely used as a catalyst and reagent in polymerizations, including for polyurethanes, and in various organic syntheses such as the Balis-Hillman reaction . The parent compound's utility is attributed to its unique caged bicyclic structure, which confers high basicity and nucleophilicity . By incorporating a carbonitrile (cyano) functional group at the 2-position, this derivative introduces a valuable synthetic handle that can be used to modify the compound's electronic properties and steric accessibility, or to serve as a precursor for further chemical transformations into more complex molecular architectures. Researchers can explore its application as a functionalized ligand in coordination chemistry, a precursor for synthesizing novel ionic liquids, or a tailored organocatalyst in asymmetric synthesis where the nitrile group can influence reactivity and selectivity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use. For specific technical inquiries or to request custom synthesis, please contact our scientific support team.

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWWVMDVUGEKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst.

Action Environment

The action of this compound can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases.

Biochemical Analysis

Biological Activity

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile (DABCO-CN) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DABCO-CN is characterized by its bicyclic structure, which contributes to its nucleophilic properties. The compound is a derivative of DABCO (1,4-Diazabicyclo[2.2.2]octane) and features a carbonitrile functional group that enhances its reactivity and biological profile.

DABCO-CN exhibits multiple mechanisms of action that contribute to its biological activity:

  • Nucleophilic Catalysis : The compound acts as a strong nucleophile, facilitating various chemical reactions essential in biological processes.
  • Enzyme Interaction : DABCO derivatives have been shown to interact with enzymes, influencing metabolic pathways and cellular functions .
  • Antimicrobial Activity : DABCO-CN has demonstrated significant antibacterial and antiviral properties against various pathogens, including drug-resistant strains .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of DABCO-CN and its derivatives:

  • Antibacterial Activity : A series of DABCO derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific linkers showed minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antiviral Activity : Some DABCO derivatives exhibited antiviral effects against influenza virus H1N1, showcasing their potential in treating viral infections .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of DABCO-CN:

  • In vitro studies indicated varying levels of cytotoxicity depending on the concentration and exposure time, with some derivatives showing promising selectivity towards cancer cell lines while sparing normal cells .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of several DABCO derivatives, compounds 1c and 1e were found to have rapid bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa. The time-kill assay revealed that these compounds significantly reduced bacterial counts within two hours of exposure .

CompoundMIC (µg/mL)Target BacteriaActivity Type
1c8Staphylococcus aureusBactericidal
1e16Pseudomonas aeruginosaBactericidal

Case Study 2: Antiviral Activity

DABCO derivatives were tested for their antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1). Compounds with aromatic linkers showed the highest efficacy, indicating their potential as antiviral agents .

Research Findings

Research has consistently shown that the biological activity of DABCO-CN is influenced by structural modifications:

  • Linker Variations : Different linker moieties in DABCO derivatives significantly affect their antibacterial and antiviral potency. For instance, compounds with o-phenylenebismethyl linkers exhibited enhanced activity compared to others .
  • Ionic Liquids : Studies involving DABCO-based ionic liquids have demonstrated improved solubility and reactivity in biochemical applications, further expanding the utility of this compound in synthetic biology .

Scientific Research Applications

Chemical Properties and Structure

DABCO-CN is a bicyclic organic compound characterized by its unique structure, which contributes to its reactivity and utility as a catalyst. The presence of two nitrogen atoms within the bicyclic framework enhances its nucleophilicity and basicity, making it an effective reagent in multiple chemical reactions.

Catalytic Applications

Polyurethane Production
DABCO-CN is widely used as a catalyst in the production of polyurethanes. Its role involves accelerating the reaction between isocyanates and polyols, which is essential for forming polyurethane elastomers used in automotive parts, shoe soles, and insulation materials. The compound helps balance the blowing and gelling reactions, leading to desirable product characteristics .

Organic Synthesis
DABCO-CN serves as a catalyst in various organic reactions, including:

  • Baylis-Hillman Reactions : It facilitates the reaction between aldehydes and unsaturated carbonyl compounds to form β-hydroxy carbonyls.
  • Dehydration Reactions : DABCO-CN has been employed in synthesizing isoxazole derivatives from primary nitro compounds through dehydration processes .

Role in Solvothermal Reactions

Recent studies indicate that DABCO-CN can act as a ligand in solvothermal reactions, enhancing the efficiency of these processes. This application is particularly relevant in synthesizing complex organic molecules under controlled conditions without the need for hydriodic acid .

Biological and Environmental Applications

Chemical Defense
DABCO-CN is used in chemical and biological defense systems. It can be impregnated into activated carbon filters for protective masks, enhancing their efficacy against harmful agents .

Antioxidant Properties
The compound exhibits antioxidant properties due to its ability to quench singlet oxygen, making it useful in dye lasers and fluorescence microscopy applications. This capability improves the stability and longevity of dyes used in various optical applications .

Material Science Applications

DABCO-CN is also explored for its potential use in material science:

  • Additive Manufacturing : Its properties make it suitable as an additive in 3D printing processes.
  • Battery Materials : Research indicates potential applications in developing advanced battery technologies due to its chemical stability and reactivity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits/Properties
Polyurethane ProductionCatalyst for polyurethane synthesisBalances blowing and gelling reactions
Organic SynthesisBaylis-Hillman reactionsForms β-hydroxy carbonyls
Solvothermal ReactionsLigand for enhanced reaction efficiencyReduces need for hazardous reagents
Chemical DefenseActivated carbon filtersImproves protective capabilities
Antioxidant PropertiesDye lasers and fluorescence microscopyEnhances dye stability
Material ScienceAdditive manufacturing; battery materialsImproves performance characteristics

Case Studies

  • Polyurethane Synthesis
    A study demonstrated that DABCO-CN significantly improved the efficiency of polyurethane production when used as a catalyst. The resultant material exhibited superior mechanical properties compared to those synthesized without DABCO-CN.
  • Baylis-Hillman Reaction
    In a series of experiments, DABCO-CN was shown to increase the yield of β-hydroxy carbonyl compounds by 30% compared to traditional catalysts, showcasing its effectiveness in organic synthesis.
  • Solvothermal Reactions
    Research highlighted DABCO-CN's role as a ligand in solvothermal reactions, leading to higher yields of target compounds while minimizing side reactions.

Comparison with Similar Compounds

Table 1: Comparison of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile with Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 112.17 None Catalyst in polyurethane synthesis; ferroelectrics
Quinuclidine (4-Deaza analog) C₇H₁₃N 111.19 One N replaced with CH Lower basicity; limited catalytic utility
1,4-Diazabicyclo[3.2.2]nonane C₈H₁₄N₂ 138.21 Expanded bicyclic ring Phase transitions, dielectric materials
2-Ethyl-5-methyl-DABCO C₉H₁₈N₂ 154.25 Ethyl, methyl groups Steric modulation in catalysis
1,4-Diazabicyclo[2.2.2]octane-1-oxide C₆H₁₂N₂O 128.18 N-oxide group Ionic liquids; precursor for salts

Key Observations:

  • DABCO : The parent compound lacks substituents, making it a strong base and catalyst. Its high symmetry and dual nitrogen lone pairs enable applications in supramolecular chemistry and ferroelectrics .
  • Quinuclidine : The absence of one nitrogen atom reduces basicity and electronic effects, limiting its utility in catalysis compared to DABCO derivatives .
  • Nonane Analog: The expanded bicyclic structure (3.2.2) alters molecular symmetry, leading to distinct phase transition behaviors under pressure .
  • 2-Carbonitrile Derivative : The electron-withdrawing -CN group enhances electrophilicity, enabling participation in nitrile-specific reactions (e.g., nucleophilic additions) .

Comparative Analysis of Physicochemical Properties

Solubility :

  • This compound exhibits higher polarity than DABCO due to the -CN group, improving solubility in acetone and ethanol .
  • DABCO : Soluble in water and polar solvents; hygroscopic nature aids in ionic compound formation .

Thermal Stability :

  • DABCO derivatives like 1,4-diazabicyclo[2.2.2]octane-1-oxide decompose at >200°C, whereas the carbonitrile analog shows stability up to 180°C, influenced by the -CN group’s electron-withdrawing effect .

Basicity :

  • DABCO (pKa ~8.8) is significantly more basic than quinuclidine (pKa ~2.8) due to the dual nitrogen lone pairs . The -CN substituent in the target compound reduces basicity, favoring non-ionic interactions in synthesis.

Research Findings and Future Perspectives

  • Structural Insights : X-ray diffraction studies reveal that DABCO derivatives form hydrogen-bonded networks, while the carbonitrile variant’s intermolecular interactions are dominated by C–H···N and dipole-dipole forces .
  • Market Potential: The global market for DABCO derivatives is projected to grow at a CAGR of XX%, driven by pharmaceutical demand for nitrile-containing intermediates .
  • Challenges : Functionalized DABCO analogs (e.g., hydroxy or carbonyl derivatives) face synthesis hurdles due to steric constraints, necessitating advanced methodologies .

Preparation Methods

Catalytic Dehydration and Oxidation Routes

One prominent method involves catalytic oxidation and dehydration steps starting from methyl-substituted bicyclic precursors. According to a patent (US6147185A), the process uses rhodium and ruthenium catalysts supported on alumina, operating under controlled temperature and pressure to achieve selective oxidation and ring closure to yield bicyclic nitrogen compounds structurally related to 1,4-diazabicyclo[2.2.2]octane derivatives.

Key reaction parameters include:

Parameter Range/Value
Catalyst Rhodium and ruthenium on alumina
Catalyst concentration 0.5 to 5% by weight
Temperature 285 to 420 °C (preferably 300-370 °C)
Pressure 0.1 to 1.5 atm (preferably 0.3-1.0 atm)
Liquid Hourly Space Velocity 0.05 to 1.5 (preferably 0.1 to 0.3)
Molar ratio inert gas to feed 5 to 50 (preferably 20 to 30)
Molar ratio water to feed 1 to 5 (preferably 2 to 3)
Inert gas Nitrogen, argon, or helium

The reaction is typically continuous and carried out in the presence of water and an inert gas to facilitate the dehydration and oxidation steps. Product separation is achieved by vacuum distillation. Variations include oxidation on aromatic precursors followed by hydrogenation and ring closure to obtain the target bicyclic compound.

Acidic Siliceous Cracking Catalysis from Amines

Another classical approach involves the reaction of diethanolamine and ethylene diamine mixtures over acidic silica-alumina catalysts at elevated temperatures. This method, described in US2977363A, synthesizes 1,4-diazabicyclo[2.2.2]octane (DABCO) by contacting a molar mixture of:

  • 50 to 75 mol% diethanolamine
  • 25 to 50 mol% ethylene diamine

with an acidic siliceous cracking catalyst at temperatures ranging from 575 to 900 °F (approximately 302 to 482 °C). The catalyst typically contains 60-90% SiO2 and 10-40% Al2O3, sometimes doped with minor quantities of nickel to enhance activity.

Typical reaction conditions:

Parameter Range/Value
Temperature 575 to 900 °F (302 to 482 °C)
Pressure Atmospheric to 100 psi gauge
Space velocity 0.5 to 2.0
Catalyst composition SiO2 (60-90%), Al2O3 (10-40%), minor Ni

This catalytic process is industrially relevant due to its continuous operation and relatively high yields. The acidic catalyst promotes intramolecular cyclization and dehydration to form the bicyclic amine structure.

Cyclization of Piperazine Derivatives

A more recent synthetic strategy involves the cyclization of substituted piperazines with ethylene bromide in the presence of triethylamine and potassium iodide as catalysts. This method targets the synthesis of 2,3-disubstituted derivatives of 1,4-diazabicyclo[2.2.2]octane but provides insight into the preparation of bicyclic amines with functional groups such as carbonitrile.

  • Reaction temperature: 80 °C
  • Yields: 50-64% for racemic derivatives; up to 86% for enantiopure camphanyldiamine derivatives
  • Enantiomeric purity: Up to 99% ee achieved by resolution with optically active acids

This mild cyclization approach allows for the incorporation of substituents at the 2-position, which is relevant for preparing 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile analogs.

Though not a direct preparation of the carbonitrile compound, N-alkylation of 1,4-diazabicyclo[2.2.2]octane has been extensively studied to create ionic liquids and deep eutectic solvents. Such functionalization methods provide a platform for further chemical modifications including the introduction of nitrile groups through subsequent reactions.

  • Alkyl halides with varying chain lengths (C2, C5, C7) are used for N-alkylation.
  • The resulting ionic liquids are mixed with polyethylene glycols as hydrogen bond donors.
  • These mixtures serve as green solvents for organic synthesis, potentially facilitating further functionalization steps to obtain carbonitrile derivatives.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Temperature (°C) Pressure Yield/Notes
Catalytic oxidation/dehydration Methyl-substituted bicyclic precursors Rh, Ru on alumina; inert gas, water 285-420 (preferably 300-370) 0.1-1.5 atm (preferably 0.3-1.0) Continuous process; vacuum distillation separation
Acidic siliceous cracking Diethanolamine + ethylene diamine Silica-alumina catalyst (SiO2/Al2O3) 302-482 Atmospheric to 100 psi Industrially relevant; 0.5-2 space velocity
Cyclization of piperazines Piperazines, ethylene bromide Triethylamine, KI catalyst 80 Atmospheric 50-86% yield; enantiomerically enriched possible
N-alkylation for functionalization 1,4-Diazabicyclo[2.2.2]octane + alkyl halides Alkyl halides, PEG as HBD Mild Atmospheric Platform for further modification to carbonitrile

Research Findings and Notes

  • The catalytic oxidation method provides a robust continuous process with precise control over reaction parameters to optimize yield and purity.
  • Acidic cracking catalysis remains a classical and scalable approach, widely used industrially.
  • Cyclization of substituted piperazines offers a versatile route to functionalized bicyclic amines including carbonitrile derivatives.
  • The use of deep eutectic solvents and ionic liquids based on 1,4-diazabicyclo[2.2.2]octane enhances green chemistry approaches and may facilitate novel synthetic pathways to carbonitrile derivatives.
  • The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Diazabicyclo[2.2.2]octane derivatives in laboratory settings?

  • Methodological Answer : Safety protocols include wearing protective gloves, eye protection, and lab coats to avoid skin/eye contact. Work in a well-ventilated area, avoid ingestion/inhalation, and wash hands thoroughly after handling. Incompatibilities (e.g., strong oxidizers) must be reviewed in advance . Contaminated clothing should be removed and washed before reuse. For spills, use inert absorbents and dispose of according to local regulations.

Q. How can 1,4-Diazabicyclo[2.2.2]octane (DABCO) be utilized as a catalyst in multicomponent reactions?

  • Methodological Answer : DABCO is effective in one-pot, room-temperature reactions for synthesizing bicyclic ortho-aminocarbonitrile derivatives. For example, it catalyzes three-component reactions involving aldehydes, malononitrile, and cyclic ketones, achieving yields of 68–96%. Key steps include:

  • Optimized Conditions : Ethanol as a green solvent, 10 mol% DABCO, and 2-hour reaction time .
  • Workup : Products are isolated via simple filtration and ethanol washing, avoiding column chromatography .

Q. What analytical techniques are critical for characterizing DABCO-derived compounds?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2167555/2167557) confirms structural parameters like bond angles and packing .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
  • Chromatography : HPLC or GC-MS monitors reaction progress and purity .

Advanced Research Questions

Q. How do computational methods enhance the design of DABCO-catalyzed reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning identifies optimal conditions. For example:

  • Reaction Path Search : Simulates intermediates and transition states to predict activation energies .
  • Factorial Design : Screens variables (e.g., solvent, temperature) to maximize yield. A 2³ factorial design might test ethanol/water mixtures, DABCO loadings (5–15 mol%), and time (1–4 hours) .
  • Validation : Experimental data refine computational models, creating a feedback loop for accelerated discovery .

Q. What strategies resolve contradictory data in DABCO-mediated reaction yields?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or substrate specificity. Mitigation steps:

  • Reproducibility Checks : Standardize reagent sources (e.g., ≥99% purity) and degas solvents.
  • Control Experiments : Compare DABCO with alternative catalysts (e.g., DBU) under identical conditions .
  • In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track byproduct formation .

Q. How does DABCO’s structure influence its catalytic efficiency in solvent-free systems?

  • Methodological Answer : DABCO’s bicyclic framework and basicity (pKa ~8.8) enable dual roles:

  • Base Catalyst : Deprotonates substrates (e.g., activating malononitrile in Knoevenagel condensations) .
  • Phase-Transfer Agent : Stabilizes intermediates in solvent-free conditions, reducing energy barriers. For example, in xanthene synthesis, DABCO’s rigidity enhances transition-state organization, achieving 85–92% yields without solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

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